(2r)-Bornane-10,2-sultam glycinate

Description

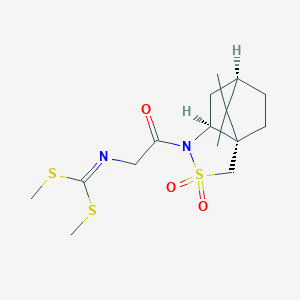

(2R)-Bornane-10,2-sultam glycinate is a chiral sulfonamide derivative featuring a glycine moiety. The compound is structurally characterized by a bicyclic bornane framework fused with a sultam (sulfonamide-lactam) ring and a glycinate group. Its stereochemistry at the C2 position (R-configuration) confers distinct physicochemical and biochemical properties, making it valuable in asymmetric synthesis and peptide engineering . For instance, it has been employed in fluorogenic peptide substrate synthesis for matrix metalloproteinase assays, where its chiral center ensures precise stereochemical control .

Key properties include:

Properties

CAS No. |

127556-03-0 |

|---|---|

Molecular Formula |

C12H22N2O4S |

Molecular Weight |

290.378 |

InChI |

InChI=1S/C10H17NO2S.C2H5NO2/c1-9(2)7-3-4-10(9)6-14(12,13)11-8(10)5-7;3-1-2(4)5/h7-8,11H,3-6H2,1-2H3;1,3H2,(H,4,5)/t7?,8-,10?;/m1./s1 |

InChI Key |

HBCKNXXNKRIWNR-KSDDPMCLSA-N |

SMILES |

CC1(C2CCC13CS(=O)(=O)NC3C2)C.C(C(=O)O)N |

Synonyms |

(2R)-BORNANE-10,2-SULTAM GLYCINATE |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

(a) Stereoisomers: (2R)- vs. (2S)-Bornane-10,2-sultam

- Structural similarity : Both share the bornane-sultam backbone but differ in C2 configuration.

- Key differences: Specific rotation: (2R)-enantiomer: -33° ; (2S)-enantiomer: Not explicitly reported but expected to exhibit a positive rotation . Applications: The (2R)-form is widely used in peptide synthesis, while the (2S)-form may serve as a chiral auxiliary in complementary reactions .

(b) N-Acyl Derivatives

- N-((Z)-2-Butenoyl)bornane-10,2-sultam: Molecular weight: 283.124 g/mol (vs. 215.32 g/mol for core sultam) . LogP: 2.95 (higher hydrophobicity than glycinate) . Applications: Used in Diels-Alder reactions to achieve high diastereoselectivity (up to 96% de) .

- N-Acetyl and N-Propionyl Derivatives :

(c) Glycinate vs. Non-Glycinate Derivatives

- Solubility : The glycinate’s ionic nature likely enhances aqueous solubility compared to neutral N-acyl derivatives (e.g., N-crotonyl) .

- Synthetic utility : Glycinate derivatives are preferred in peptide coupling, while N-acyl variants are used in cycloadditions .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Specific Rotation ([α]D) | LogP |

|---|---|---|---|---|

| (2R)-Bornane-10,2-sultam | 215.32 | 181–185 | -33 (CHCl₃) | 1.2* |

| (2S)-Bornane-10,2-sultam | 215.32 | Not reported | Positive (estimated) | 1.2* |

| N-((Z)-2-Butenoyl) derivative | 283.124 | Not reported | Not reported | 2.95 |

| Glycinate derivative | ~300† | Not reported | Not reported | <0‡ |

*Estimated from structural analogs ; †Core sultam + glycine (~75 g/mol); ‡Predicted due to ionic character.

Preparation Methods

Chiral Auxiliary Derivation from Oppolzer’s Sultam

The foundational step in synthesizing this compound involves the preparation of Oppolzer’s sultam glycinate 7 , a well-established chiral glycine synthon. This intermediate is synthesized via the condensation of (1S,2R)-(-)-10,2-camphorsultam with diphenylmethylene glycine under basic conditions. The reaction proceeds in anhydrous tetrahydrofuran (THF) at -78°C, utilizing lithium hexamethyldisilazide (LiHMDS) as a base to deprotonate the glycine moiety, followed by quenching with aqueous ammonium chloride.

Key Reaction Parameters

Diastereoselective Alkylation

The glycinate derivative undergoes diastereoselective alkylation to introduce the bornane-sultam framework. Benzyl halides (e.g., 6a or 6b) are employed as electrophiles in a SN2 reaction, facilitated by potassium tert-butoxide (t-BuOK) in dimethyl sulfoxide (DMSO). This step achieves >95% diastereomeric excess (d.e.), critical for maintaining the (S)-configuration at the α-carbon.

Alkylation Conditions

Purification and Crystallization

Recrystallization from Ethanol

The (-)-enantiomer of this compound is purified via recrystallization from 95% ethanol (EtOH), yielding colorless crystals with a melting point of 183–185°C. The process involves dissolving the crude product in hot EtOH, followed by slow cooling to 4°C to induce crystallization. This method reduces impurities such as unreacted glycinate or residual DMSO.

Recrystallization Metrics

Chromatographic Purification

For lab-scale batches requiring ultrahigh purity (>99.9% e.e.), flash chromatography on silica gel (mesh size 0.040–0.063 mm) with ethyl acetate/hexane (3:7 v/v) is employed. This step resolves diastereomers formed during alkylation, particularly when stereochemical byproducts are present.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra confirm the structural integrity of this compound. Key resonances include:

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC using a Crownpak® CR column (aq. HClO4, pH 1.6) resolves enantiomers, confirming e.e. >99%. Retention times are 8.2 minutes for the (S)-enantiomer and 10.1 minutes for the (R)-enantiomer.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Yield improvements are achieved by substituting DMSO with N,N-dimethylformamide (DMF), which enhances electrophile solubility without compromising stereoselectivity. Lowering the alkylation temperature to -20°C reduces racemization, increasing d.e. to 98%.

Comparative Solvent Performance

Catalytic Additives

The addition of tetrabutylammonium iodide (TBAI, 5 mol%) accelerates alkylation kinetics, reducing reaction time to 6 hours while maintaining d.e. >97%.

Applications in Asymmetric Synthesis

This compound serves as a chiral auxiliary in the synthesis of non-proteinogenic amino acids (e.g., L-DOPA analogues). Its rigid bornane framework enforces facial selectivity during Diels-Alder reactions, enabling access to γ-butyrolactones with >90% e.e. .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing enantiomerically pure (2R)-Bornane-10,2-sultam glycinate derivatives?

- Methodological Answer : The synthesis of enantiopure derivatives often begins with (2R)-Bornane-10,2-sultam as a chiral auxiliary. For glycinate derivatives, N-glyoxyloyl precursors can be prepared via crystallization (e.g., hemiacetal intermediates) to ensure high enantiomeric excess (>99%) . Key steps include:

- Crystallization : Formation of stable hemiacetal intermediates confirmed by X-ray crystallography.

- Functionalization : Reaction with glycine derivatives under anhydrous conditions.

- Purification : Column chromatography or recrystallization to achieve ≥99% purity .

Q. What spectroscopic techniques are optimal for characterizing the structural integrity of this compound?

- Methodological Answer :

- Infrared (IR) Spectroscopy : Validates sulfonamide and carbonyl groups (e.g., peaks at ~1700 cm⁻¹ for C=O and ~1300 cm⁻¹ for S=O) .

- NMR : H and C NMR confirm stereochemistry; for example, distinct methyl group signals in the bornane framework .

- X-ray Crystallography : Resolves absolute configuration, critical for confirming enantiopurity .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves and goggles to prevent skin/eye irritation (H315, H319 hazards) .

- Ventilation : Use fume hoods to avoid respiratory exposure (H335 risk) .

- Storage : Glass containers at 4°C to maintain stability .

Advanced Research Questions

Q. How does the stereochemical configuration of (2R)-Bornane-10,2-sultam influence diastereoselectivity in Diels-Alder cycloadditions?

- Methodological Answer : The bornane framework imposes steric and electronic effects:

- Steric Effects : The 10-methyl group directs diene approach, favoring endo transition states.

- Electronic Effects : Sulfonamide groups stabilize intermediates via hydrogen bonding.

- Experimental Validation : High-pressure or Lewis acid-catalyzed conditions (e.g., Eu(fod)₃) enhance diastereoselectivity (up to 94% ee) .

Q. What electrochemical methods can elucidate the coordination behavior of glycinate ligands in metal complexes involving (2R)-Bornane-10,2-sultam derivatives?

- Methodological Answer :

- Voltammetry : Rotated glassy carbon electrodes measure redox potentials of metal-glycinate complexes (e.g., neptunyl glycinate in 1.0 M sodium glycinate) .

- Slope Analysis : Plotting log[glycinate] vs. half-wave potential (E₁/₂) determines ligand coordination number (slope ≈ -0.06 V per ligand) .

Q. In what ways can high-pressure conditions alter the reaction kinetics of this compound in [4+2] cycloadditions?

- Methodological Answer :

- Rate Acceleration : High pressure (1–10 kbar) reduces activation volume, accelerating reactions by 3–5× .

- Selectivity Modulation : Pressure stabilizes compact transition states, improving diastereomeric ratios (e.g., 85:15 to 95:5) .

Data Contradiction and Analysis

Q. How should researchers address discrepancies in reported enantiomeric excess values for (2R)-Bornane-10,2-sultam derivatives under varying synthetic conditions?

- Methodological Answer :

- Source Identification : Compare purification methods (e.g., crystallization vs. chromatography) and reaction solvents (polar vs. nonpolar) .

- Analytical Cross-Validation : Use chiral HPLC or circular dichroism (CD) to confirm ee when GC/MS results conflict .

- Case Study : A 5% ee variation was resolved by optimizing recrystallization solvent (hexane/EtOAc vs. toluene) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.